Reduced N-Oxidation Susceptibility Relative to 3-Aminopyridine and 4-Aminopyridine
Comparative MEP analysis of the three aminopyridine isomers demonstrates that 2-aminopyridine exhibits the smallest electrostatic potential minimum and the greatest steric shielding of the cyclic nitrogen relative to 3-AP and 4-AP [1]. This proximal substitution effect reduces the accessibility of the heterocyclic nitrogen, thereby lowering its susceptibility to N-oxidation under physiological pH conditions compared to 4-AP, which is most susceptible to protonation but most protected from N-oxidation at physiological pH [1].
| Evidence Dimension | Molecular electrostatic potential (MEP) minimum depth and steric accessibility |
|---|---|
| Target Compound Data | Smallest MEP minimum; considerable reduction in accessibility near cyclic nitrogen due to proximal substitution |
| Comparator Or Baseline | 4-AP: Most susceptible to protonation; 3-AP: Intermediate |
| Quantified Difference | Qualitative ranking: 2-AP < 3-AP < 4-AP (MEP minimum depth and protonation susceptibility) |
| Conditions | Molecular orbital calculations; wave functions obtained for MEP generation |
Why This Matters
Reduced N-oxidation susceptibility influences metabolic stability and toxicity profiles in drug development, making 2-AP the preferred scaffold when minimizing oxidative metabolism of the pyridine nitrogen is desired.
- [1] Weinstein H, et al. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Academia.edu. 2021. View Source
